Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Description
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1354001-78-7) is a chiral small molecule with a molecular formula of C₁₄H₂₆N₂O₃ and a molar mass of 270.37 g/mol . Its structure features:
- A cyclopropyl group attached to a carbamate moiety.
- An (S)-configured pyrrolidine ring substituted with a 2-hydroxyethyl group at the 1-position.
- A tert-butyl ester protecting group, which enhances stability and modulates solubility .
This compound is frequently utilized as a building block in pharmaceutical synthesis, particularly in the development of neurotensin receptor agonists and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16(11-4-5-11)12-6-7-15(10-12)8-9-17/h11-12,17H,4-10H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNCGLNIDFGQDD-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@H]1CCN(C1)CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a synthetic compound with a unique chemical structure that includes a cyclopropyl group, a pyrrolidine moiety, and a carbamic acid derivative. This compound has garnered attention due to its potential biological activities, particularly in pharmacological contexts.
Chemical Structure and Properties
The molecular formula of this compound is C17H24N2O3, with a molecular weight of 300.39 g/mol. The compound features a chiral center at the pyrrolidine ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O3 |
| Molecular Weight | 300.39 g/mol |
| Structure | Cyclopropyl + Pyrrolidine + Carbamic Acid |
| Chiral Center | Yes |
Biological Activity
Research indicates that this compound exhibits several biological activities relevant to therapeutic applications:
- Enzyme Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which are implicated in gene regulation and various diseases, including cancer and neurodegenerative disorders. The ability of this compound to modulate HDAC activity suggests potential for further pharmacological studies.
- Receptor Interactions : The unique structure of this compound suggests interactions with various biological targets, particularly receptors involved in neurological processes. Studies on structurally related compounds indicate that modifications can significantly influence binding affinity and activity at these targets.
- Neurotransmitter Modulation : Compounds with similar functionalities have been reported to interact with neurotransmitter systems, potentially affecting mood and cognition. This opens avenues for exploring its use in neuropharmacology.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
Study 1: HDAC Inhibition
A study demonstrated that cyclopropyl-containing carbamate derivatives exhibited significant HDAC inhibitory activity, with some derivatives showing IC50 values in the low micromolar range. This suggests that our compound could be a candidate for further exploration in cancer therapeutics.
Study 2: Receptor Binding Affinity
In receptor binding studies, cyclopropyl analogues were found to exhibit varying degrees of antagonistic activity at P2Y1 receptors, with some stereoisomers demonstrating enhanced potency. This indicates that stereochemistry plays a crucial role in determining biological activity .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the pyrrolidine ring.
- Introduction of the cyclopropyl group.
- Esterification with tert-butyl carbamate.
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, highlighting key differences in substituents, stereochemistry, and molecular properties:
Key Observations from Comparative Analysis :
Ring Size and Substituent Effects: Replacement of pyrrolidine with piperidine (e.g., CAS 110187-51-4) increases molecular weight and introduces conformational flexibility, which may affect binding pocket compatibility . Hydroxyethyl vs. aminoethyl groups: The hydroxyethyl group in the target compound enhances hydrophilicity, whereas aminoethyl derivatives (e.g., CAS 110187-51-4) exhibit basicity, influencing solubility and ionic interactions .
Functional Group Modifications: Chloroacetyl substituents (e.g., CAS 1353998-29-4) introduce reactivity for further derivatization but may reduce metabolic stability . Amide-linked aminopropionyl groups (e.g., CAS 1401667-37-5) improve resistance to enzymatic degradation, making them suitable for prolonged activity in vivo .
Stereochemical Considerations :
- The (S)-pyrrolidine configuration in the target compound is critical for receptor affinity, as evidenced by the contrasting activity of its (R)-enantiomer (CAS 1354019-38-7) .
Research Findings :
- Synthetic Utility : The tert-butyl carbamate group is a common protecting strategy, as demonstrated in the synthesis of neurotensin receptor agonists (e.g., CAS 1354001-78-7) via Boc-protection .
- Biological Relevance: Hydroxyethyl-substituted pyrrolidines (e.g., the target compound) show superior binding to neurotensin receptors compared to aminoethyl analogs, likely due to optimized hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
